N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine
Description
N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine is a compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to carbon atoms This particular compound has a unique structure that includes a naphthalene ring, a phenyl group, and a trimethylsilyl group
Properties
CAS No. |
61820-38-0 |
|---|---|
Molecular Formula |
C19H23NSi |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
N-phenyl-N-trimethylsilyl-3,4-dihydronaphthalen-1-amine |
InChI |
InChI=1S/C19H23NSi/c1-21(2,3)20(17-12-5-4-6-13-17)19-15-9-11-16-10-7-8-14-18(16)19/h4-8,10,12-15H,9,11H2,1-3H3 |
InChI Key |
MXVTYGHWPLRDPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1=CCCC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine typically involves the reaction of 3,4-dihydronaphthalene with trimethylchlorosilane and phenylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:
3,4-Dihydronaphthalene+Trimethylchlorosilane+Phenylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide
- 3,4-Dihydro-1-naphthyloxy(trimethyl)silane
Uniqueness
N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine is unique due to its specific combination of a naphthalene ring, a phenyl group, and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in other similar compounds. Additionally, its ability to interact with biological molecules makes it a valuable tool in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
